molecular formula C19H23NO2 B2918612 Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate CAS No. 306992-11-0

Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate

Cat. No.: B2918612
CAS No.: 306992-11-0
M. Wt: 297.398
InChI Key: YKOXFLUSTTUWNI-CZIZESTLSA-N
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Description

Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is a chemical research compound serving as a versatile synthetic intermediate. Its structure incorporates a 2-methoxyphenyl group, a motif found in compounds with documented biological activity. For instance, research on other 2-methoxy-substituted molecules has shown potential for DNA interaction and anti-protozoal effects , while different derivatives have been investigated for anti-tuberculosis applications . Furthermore, the N-benzyl group is a significant structural feature in certain high-potency serotonergic receptor ligands, a class known for its 5-HT2A receptor binding affinity . The 2,2-dimethylpropanoyl (pivaloyl) group is a common moiety used to modulate the physicochemical properties of a molecule, potentially enhancing its metabolic stability or lipophilicity. This combination of structural features makes this compound a compound of interest for advanced pharmaceutical chemistry research, particularly in the synthesis and development of novel bioactive molecules. Its primary value lies in its application as a building block in medicinal chemistry and pharmacological probe development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)18(22-14-15-10-6-5-7-11-15)20-16-12-8-9-13-17(16)21-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOXFLUSTTUWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NC1=CC=CC=C1OC)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate typically involves the reaction of benzyl chloride with 2-methoxyphenylamine in the presence of a base, followed by the addition of 2,2-dimethylpropanimidate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzyl amines.

Scientific Research Applications

Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The methoxyphenyl group plays a crucial role in binding to the active sites of enzymes, while the benzyl and dimethylpropanimidate moieties contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Key Differences:

  • Core Structure: The target compound features an imidate group (C=N–O–), whereas the comparator in contains a hydrazinecarboxamide (N–NH–CO–NH–) backbone.
  • Substituents : The target’s 2-methoxyphenyl group differs from the comparator’s 2-chlorophenyl and benzodioxol moieties. Methoxy groups are electron-donating, which may improve metabolic stability compared to electron-withdrawing chloro substituents .
  • Antifungal Activity: highlights the comparator’s antifungal efficacy against multiple strains.

Table 1: Structural and Functional Comparison

Feature Target Compound Comparator ()
Core Functional Group Imidate Hydrazinecarboxamide
Aromatic Substituent 2-Methoxyphenyl 2-Chlorophenyl, Benzodioxol
Electronic Effects Electron-donating (OCH₃) Electron-withdrawing (Cl)
Reported Bioactivity Not explicitly stated Antifungal (Candida spp., Aspergillus)
Crystallographic Data Not available Monoclinic P21/c, Z = 4

Metabolic Stability Comparison with N-(2-Methoxyphenyl)hydroxylamine Derivatives ()

Key Insights:

  • Metabolic Pathways : The 2-methoxyphenyl group in the target compound may undergo CYP1A-mediated reduction, as observed in N-(2-methoxyphenyl)hydroxylamine derivatives. suggests CYP1A enzymes are efficient in reducing such substrates to o-anisidine, a process critical for detoxification or activation .
  • Role of CYP2E1: Unlike CYP1A, CYP2E1 preferentially oxidizes o-anisidine to o-aminophenol. This implies that compounds with 2-methoxyphenyl groups may exhibit complex metabolic fates depending on enzyme expression levels, impacting toxicity profiles .

Implications for the Target Compound:

The presence of the 2-methoxyphenyl group could enhance metabolic stability compared to chloro- or nitro-substituted analogs, as methoxy groups are less prone to enzymatic oxidation. However, interspecies variability in CYP activity (e.g., rat vs. human microsomes) must be considered during preclinical development .

Functional Group Comparison with Benzothiazole Acetamides ()

Key Differences:

  • Scaffold: The target’s propanimidate scaffold contrasts with the benzothiazole-acetamide core in . Benzothiazoles are known for kinase inhibition, while imidates may target hydrolases or transferases.
  • Methoxy Substituents : Both classes utilize methoxy groups (e.g., 6-methoxybenzothiazole in ), but their positioning on different aromatic systems (benzothiazole vs. phenyl) alters electronic and steric interactions.

Table 2: Substituent Effects on Bioactivity

Compound Class Key Substituent Potential Target
Benzyl Propanimidate 2-Methoxyphenyl Hydrolases, Antifungal targets
Benzothiazole Acetamide 6-Methoxybenzothiazole Kinases, Antimicrobial targets

Crystallographic and Electronic Comparison with Benzenesulfonamide Derivatives ()

Key Insights:

  • Hydrogen Bonding : The target’s imidate group may engage in hydrogen bonding via its oxygen atom, similar to the sulfonamide group in . However, sulfonamides generally exhibit stronger hydrogen-bonding capacity due to the –SO₂–NH– moiety .
  • Crystallographic Data : While the target compound lacks reported crystal data, ’s benzenesulfonamide derivative crystallizes in a specific packing arrangement influenced by π-π stacking and hydrogen bonds. Such data are critical for structure-activity relationship (SAR) studies .

Biological Activity

Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

  • Molecular Formula : C19H23NO2
  • Molecular Weight : 297.39 g/mol
  • CAS Number : 306992-11-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain proteases, similar to other compounds in its class. For instance, the structure-activity relationship (SAR) studies indicate that modifications to the aromatic moieties can enhance inhibitory potency against proteases like SARS-CoV 3CL protease .

Antimicrobial Activity

Research has demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. A study evaluating various thiourea derivatives reported that modifications at the para position of the phenyl ring influenced antibacterial and antifungal activities .

Molecule NumberAntibacterial Activity (E. coli)Antifungal Activity (Aspergillus)
112 mm10 mm
218 mm12 mm
318 mm10 mm
ControlNilNil

Anticancer Activity

In vitro studies have shown that compounds related to this compound can induce cytotoxic effects in cancer cell lines. For example, one study utilized Dalton's ascites and Ehrlich ascites carcinoma cells to assess cell viability after treatment with various concentrations of a related compound:

Drug Concentration (μg/mL)Percentage Cell Death (DLA)Percentage Cell Death (EAC)
20064%70%
10040%56%
5026%36%
ControlNANA

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • SARS-CoV Protease Inhibition : A study highlighted the role of structural features in enhancing the inhibitory activity against SARS-CoV protease, with certain derivatives showing IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Another research effort focused on the synthesis and evaluation of S-benzyl aryl thiourea derivatives, demonstrating their effectiveness against various microbial strains and suggesting a potential for therapeutic applications in infectious diseases .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using standard methods like trypan blue exclusion, indicating significant cell death at lower concentrations compared to established chemotherapeutics like 5-Fluorouracil .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate, and how can enantiomeric purity be ensured?

  • Methodology : Utilize enantioselective organocatalysis with bifunctional iminophosphorane catalysts. For example, nitro-Mannich reactions involving nitromethane and imine precursors (e.g., N-[(1E)-1-(2-methoxyphenyl)ethylidene]-P,P-diphenylphosphinicamide) can yield chiral intermediates. Purify intermediates via flash column chromatography (e.g., PE/EtOAc 1:1) and confirm enantiomeric excess (ee) using chiral HPLC (e.g., 93% ee achieved in similar systems) .
  • Characterization : Validate structure and purity using 1H^1H-NMR (chemical shifts, coupling constants), HRMS (exact mass matching), and IR (functional group verification). Melting point analysis (e.g., 116–118°C for related compounds) further confirms crystallinity .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

  • Core Techniques :

  • NMR Spectroscopy : Identify proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the 2-methoxyphenyl moiety).
  • HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC : Assess purity (>95%) and resolve enantiomers using chiral columns.
    • Supplementary Methods : X-ray crystallography (for absolute configuration determination, as seen in triclinic crystal systems with space group P1) and IR for functional group validation (e.g., C=O stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do species-specific differences in hepatic microsomes affect the metabolic pathways of this compound?

  • Key Findings : Rat hepatic microsomes produce negligible amounts of metabolite M1 compared to rabbits, which form M1 and o-aminophenol under enzymatic conditions (NADPH-dependent CYP450 systems). Spontaneous metabolite formation occurs only at acidic pH (pH 4.5), not at physiological pH (7.4) .
  • Experimental Design :

  • Species Selection : Use both rat and rabbit microsomes to compare reductive (o-anisidine) vs. oxidative (M1) pathways.
  • Control Conditions : Incubate without NADPH or microsomal enzymes to rule out non-enzymatic reactions .

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